TC-PTP Inhibition Potency Comparison
5-Nitro-2-p-tolylsulfanyl-benzoic acid exhibits a measured IC50 of 19,000 nM (19 µM) against human TC-PTP (Tyrosine-protein phosphatase non-receptor type 2) [1]. This activity is significantly weaker than that of known potent, selective TC-PTP inhibitors, such as TC-PTP-IN-1 (compound 8), which demonstrates an IC50 of 9.2 nM, representing a >2000-fold difference in potency [2]. This quantitative distinction is critical: the compound serves not as a potent tool inhibitor but as a weak-affinity ligand or a scaffold for fragment-based drug design, whereas nanomolar inhibitors are used for acute target modulation in cells.
| Evidence Dimension | Inhibitory potency against TC-PTP (IC50) |
|---|---|
| Target Compound Data | 19,000 nM (19 µM) |
| Comparator Or Baseline | TC-PTP-IN-1 (potent inhibitor): IC50 = 9.2 nM |
| Quantified Difference | ~2,065-fold lower potency |
| Conditions | Inhibition of TC-PTP assessed as p-nitrophenol release from pNPP substrate, preincubated for 10 mins (BindingDB assay) [1]; fluorescence-based activity assay for TC-PTP-IN-1 [2] |
Why This Matters
This quantitative evidence precisely defines the compound's utility profile, preventing its misuse as a potent tool and guiding its selection for applications requiring a weak-affinity starting point.
- [1] BindingDB. (n.d.). Entry BDBM50348708 (CHEMBL1801440): Affinity Data for 5-Nitro-2-p-tolylsulfanyl-benzoic acid vs. TC-PTP. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/ChEMBL.jsp?compound_ChEMBL=1801440 View Source
- [2] TargetMol. (n.d.). TC-PTP-IN-1. Retrieved from https://www.targetmol.cn/compound/TC-PTP-IN-1 View Source
